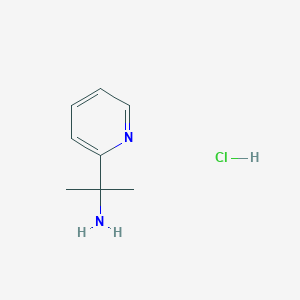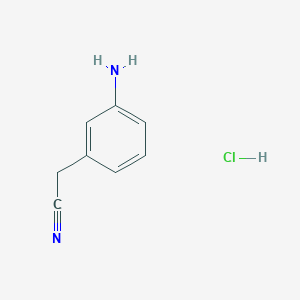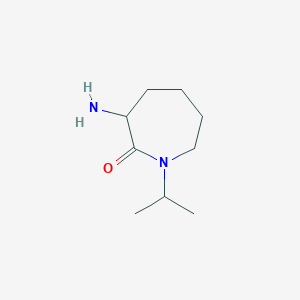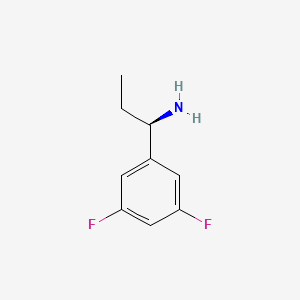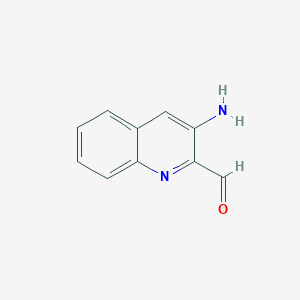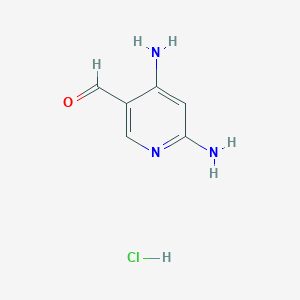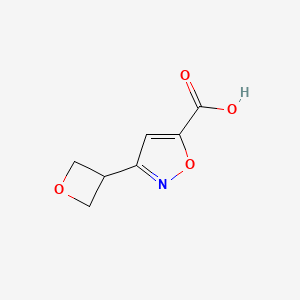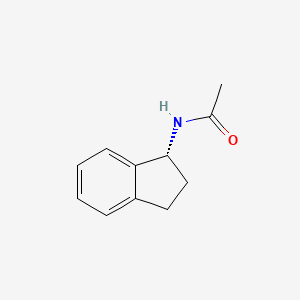
(R)-N-acetyl aminoindan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-acetyl aminoindan is a chiral compound with significant pharmacological properties. It is a derivative of aminoindan, which is known for its role in the treatment of neurodegenerative diseases such as Parkinson’s disease. The compound is characterized by its unique structure, which includes an indane ring system and an acetylated amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-acetyl aminoindan typically involves the dynamic kinetic resolution of racemic aminoindan. One method involves the use of a racemization catalyst such as Pd/layered double-hydroxide-dodecyl sulfate anion (PD/LDH-DS) combined with lipase Novozym 435 as the resolution catalyst. The reaction is carried out in toluene with 4-chlorophenyl valerate as the acyl donor, at a temperature of 55°C for 15 hours .
Industrial Production Methods
Industrial production of ®-N-acetyl aminoindan can be achieved through a similar process, with optimization for large-scale synthesis. The use of efficient racemization and resolution catalysts ensures high yield and enantiomeric purity, which is crucial for its pharmacological applications.
Chemical Reactions Analysis
Types of Reactions
®-N-acetyl aminoindan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of ®-N-acetyl aminoindan, such as alcohols, ketones, and substituted aminoindans.
Scientific Research Applications
®-N-acetyl aminoindan has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its neuroprotective properties and potential therapeutic effects in neurodegenerative diseases.
Medicine: It is a key intermediate in the synthesis of drugs for Parkinson’s disease and other neurological disorders.
Industry: The compound is used in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-N-acetyl aminoindan involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, the compound helps to increase dopamine levels, thereby alleviating symptoms of Parkinson’s disease . Additionally, it exhibits neuroprotective effects by preventing oxidative stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
Rasagiline: A selective MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: Another MAO-B inhibitor with similar therapeutic effects but different metabolic pathways.
Uniqueness
®-N-acetyl aminoindan is unique due to its specific chiral configuration and acetylated amino group, which contribute to its distinct pharmacological profile. Unlike selegiline, which metabolizes into potentially neurotoxic compounds, ®-N-acetyl aminoindan and its derivatives are known for their neuroprotective properties .
Properties
CAS No. |
169105-02-6 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-[(1R)-2,3-dihydro-1H-inden-1-yl]acetamide |
InChI |
InChI=1S/C11H13NO/c1-8(13)12-11-7-6-9-4-2-3-5-10(9)11/h2-5,11H,6-7H2,1H3,(H,12,13)/t11-/m1/s1 |
InChI Key |
UOOXDDHYFFXMJJ-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1CCC2=CC=CC=C12 |
Canonical SMILES |
CC(=O)NC1CCC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


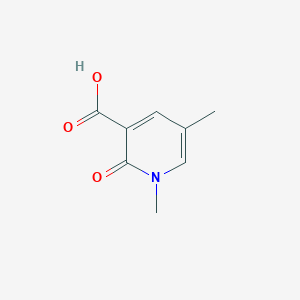
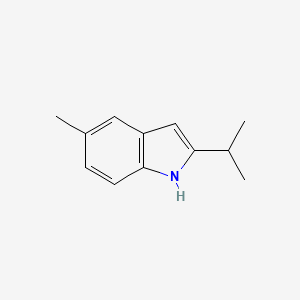
![2-Isopropylbenzo[d]oxazol-7-amine](/img/structure/B11914800.png)

